![molecular formula C19H28N2O2 B5655024 N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5655024.png)
N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide
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Overview
Description
N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide is a compound studied for its potential in various pharmacological applications. It belongs to a class of compounds known for their interaction with neurological receptors and potential in treating neurological disorders.
Synthesis Analysis
The synthesis of compounds similar to N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide involves complex organic chemistry techniques. Structural modifications, including changes in the amide bond and alkyl chain length, can influence the compound's affinity and selectivity for certain neurological receptors (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. These studies often focus on how modifications in the molecular structure affect pharmacological properties, such as receptor affinity and selectivity (Lacivita et al., 2010).
Chemical Reactions and Properties
Compounds in this category typically interact with neurological receptors. Changes in chemical structure, such as the introduction of methoxy groups or alterations in the amide bond, significantly impact their pharmacological properties (Kubota et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the pharmacokinetic profile of these compounds. These properties are often tailored to enhance brain penetration and reduce nonspecific binding, as seen in compounds with similar structures (Lacivita et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, are central to the compound's effectiveness and specificity. For instance, the binding affinity to dopamine D4 receptors and selectivity over other receptors is a key chemical property of similar compounds (Perrone et al., 1998).
properties
IUPAC Name |
N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-14-19(10-2-3-11-19)21-18(22)16-8-6-15(7-9-16)17-5-4-12-20-13-17/h6-9,17,20H,2-5,10-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXIDTOTXYYPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)NC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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